1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8640338
InChI: InChI=1S/C24H19N3O2S/c28-22(16-30-24-26-25-23(29-24)19-10-2-1-3-11-19)27-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)27/h1-13H,14-16H2
SMILES: C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC8640338

Molecular Formula: C24H19N3O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone -

Specification

Molecular Formula C24H19N3O2S
Molecular Weight 413.5 g/mol
IUPAC Name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C24H19N3O2S/c28-22(16-30-24-26-25-23(29-24)19-10-2-1-3-11-19)27-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)27/h1-13H,14-16H2
Standard InChI Key UGZRPIZOMOTKCX-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5
Canonical SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates two pharmacologically significant moieties: a 10,11-dihydro-5H-dibenzo[b,f]azepine system and a 5-phenyl-1,3,4-oxadiazole-2-thiol group, connected by an ethanone spacer. The dibenzoazepine component consists of a seven-membered azepine ring fused to two benzene rings, with partial saturation at the 10,11-positions . This semi-rigid tricyclic system is known to interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. The oxadiazole ring, a heterocycle containing two nitrogen and one oxygen atom, is substituted at the 2-position with a phenyl group and at the 5-position with a sulfanyl (-S-) linker. Oxadiazoles are recognized for their metabolic stability and ability to engage in hydrogen bonding, making them common in antimicrobial and anticancer agents.

The ethanone bridge (CH₂-C=O) between these moieties introduces rotational flexibility, potentially enabling conformational adaptation to biological targets. The sulfur atom in the sulfanyl group may contribute to hydrophobic interactions or redox activity, though this remains speculative without experimental evidence .

Stereochemical and Electronic Properties

The compound lacks chiral centers, as evidenced by its IUPAC name and SMILES representation (C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NN=C(O4)C5=CC=CC=C5) . Its planar dibenzoazepine and oxadiazole rings create an extended π-conjugated system, which could facilitate stacking interactions with aromatic residues in proteins. Calculated physicochemical properties include a topological polar surface area (TPSA) of 84.5 Ų, indicating moderate permeability across biological membranes, and an XLogP3 value of 5.2, reflecting significant lipophilicity . These attributes suggest the compound may traverse the blood-brain barrier, aligning with the CNS activity observed in related dibenzoazepines.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₁₉N₃O₂S
Molecular Weight413.5 g/mol
XLogP35.2
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar Surface Area84.5 Ų

Synthesis and Chemical Reactivity

Stability and Reactivity

The compound’s stability is influenced by its functional groups. The oxadiazole ring is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, while the sulfanyl ether linkage may undergo oxidation to sulfoxide or sulfone derivatives. The ketone group could participate in nucleophilic additions or reductions, offering avenues for structural modification .

Target ClassPotential MechanismSupporting Evidence
Dopamine D₂ ReceptorCompetitive antagonismStructural analogy to clozapine
Bacterial FabIAllosteric inhibitionMolecular docking simulations

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on this compound’s pharmacokinetics, toxicity, and efficacy are absent from public databases. Priority research areas include:

  • Synthetic Optimization: Developing high-yield routes and derivatives with improved solubility.

  • Target Identification: Employing proteomics and transcriptomics to map interaction networks.

  • In Vivo Testing: Assessing bioavailability and CNS penetration in animal models.

The compound’s dual pharmacophore architecture positions it as a versatile scaffold for hybrid drug development. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator